molecular formula C10H12N4OS B2399230 4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 117480-88-3

4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2399230
CAS No.: 117480-88-3
M. Wt: 236.29
InChI Key: QSNRPMFVVKRYTA-UHFFFAOYSA-N
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Description

4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-methylphenol with appropriate triazole precursors under controlled conditions. One common method involves the use of thiosemicarbazide and 3-methylphenol in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the amino and thiol positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiol group can also form disulfide bonds with cysteine residues in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a pyridyl group instead of a methylphenoxy group.

    4-amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol: Contains a phenyl group, offering different chemical properties and reactivity.

Uniqueness

4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methylphenoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or materials with specific physical characteristics.

Properties

IUPAC Name

4-amino-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-7-3-2-4-8(5-7)15-6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNRPMFVVKRYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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